1-Methylpiperazin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCIMSSFGUGTGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402847 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59702-07-7 | |

| Record name | 1-methylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2-piperazinone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylpiperazin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical research and development. This document summarizes its key physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and includes structural and workflow visualizations to support laboratory applications.

Chemical Identity and Structure

This compound, with the CAS number 59702-07-7, is a cyclic diamine derivative.[1][2] Its structure consists of a piperazine ring with a methyl group attached to one nitrogen atom and a carbonyl group at the adjacent carbon, rendering it a lactam.

IUPAC Name: this compound[3]

Synonyms: 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine

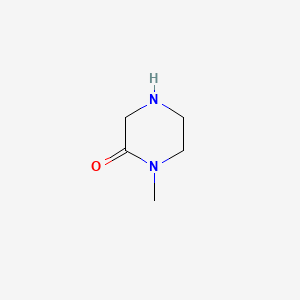

The chemical structure of this compound can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H10N2O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [1][2][3] |

| CAS Number | 59702-07-7 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 242.1 ± 33.0 °C (Predicted) | [1] |

| 104 °C at 4 mmHg | [1] | |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 7.42 ± 0.20 (Predicted) | [1] |

| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [1][3] |

| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [3] |

| SMILES | CN1CCNC(=O)C1 |

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of a suitable precursor followed by purification.[1]

Materials and Reagents:

-

Precursor compound (e.g., a derivative of N-methylethylenediamine and a suitable cyclizing agent)

-

Acetone

-

Solvent for reaction (as specified in the detailed procedure)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Equipment:

-

Reaction vessel

-

Distillation apparatus (for reduced pressure distillation)

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction: The synthesis is initiated by reacting the chosen starting materials in a suitable solvent under an inert atmosphere. The specific reaction conditions (temperature, time) will depend on the chosen synthetic route.

-

Solvent Removal: Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

Precipitation of Impurities: The resulting residue is treated with acetone to precipitate any insoluble impurities.

-

Filtration: The insoluble material is separated from the acetone solution by filtration.

-

Acetone Removal: The acetone is removed from the filtrate by distillation under reduced pressure.

-

Final Purification: The final product, this compound, is obtained by distillation of the residue under reduced pressure. A reported boiling point for this purification step is 104°C at 4 mmHg, with a yield of 91%.[1]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Stability and Storage

This compound should be stored in a dark place under an inert atmosphere at room temperature.[1] It is listed as air sensitive, and therefore, appropriate handling and storage procedures should be followed to maintain its integrity.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area.

Applications in Research and Drug Development

This compound and its hydrochloride salt are utilized as versatile intermediates in the synthesis of various bioactive molecules.[4] Its structural features make it a valuable building block in the development of novel therapeutic agents, particularly those targeting the central nervous system.[4] Researchers have employed this compound in the design of drugs for conditions such as neurological disorders.[4] The hydrochloride salt of this compound exhibits excellent water solubility, which is a desirable characteristic for pharmaceutical formulations.[4]

Spectral Data

Various spectral data for this compound are available, including FT-IR, 1H NMR, and 13C NMR, which can be used to confirm its structure and purity.[5] These analytical techniques are crucial for quality control in both research and manufacturing settings.

References

An In-depth Technical Guide to 1-Methylpiperazin-2-one (CAS: 59702-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one, with the CAS number 59702-07-7, is a heterocyclic organic compound that has garnered interest in the fields of pharmaceutical and agrochemical research. Its structural motif, a piperazinone core with a methyl group at the 1-position, makes it a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, spectroscopic data, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 59702-07-7 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | Brown or colorless to yellow/orange liquid | - |

| Boiling Point | Not specified | - |

| Purity | ≥95% | - |

| Storage Conditions | Store at 0-8 °C | - |

| Solubility | Soluble in water | - |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

-

N-methylethylenediamine

-

Ethyl chloroacetate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-methylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, 10 volumes).

-

Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (2.2 eq) dropwise while stirring.

-

Addition of Ethyl Chloroacetate: In a separate dropping funnel, dissolve ethyl chloroacetate (1.0 eq) in anhydrous DCM (2 volumes). Add this solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM (3 x 5 volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is crucial for its characterization. While actual spectra are not provided in the searched literature, the expected spectral features are described below.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet), and the three methylene groups of the piperazinone ring (multiplets). |

| ¹³C NMR | Resonances for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, and C-H stretching of the methyl and methylene groups. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Activity and Potential Applications

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] While direct biological data on this specific compound is limited, the broader class of piperazinone derivatives has shown significant promise in several therapeutic areas.

Enzyme Inhibition

Piperazine and piperazinone derivatives are known to be effective inhibitors of various enzymes, including monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are important targets in the treatment of neurodegenerative diseases.[3][4]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., MAO-B)

Materials:

-

Purified MAO-B enzyme

-

This compound (or derivative)

-

Substrate (e.g., benzylamine)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Detection reagent (e.g., Amplex Red)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

-

Detection: Add the detection reagent, which will react with a product of the enzymatic reaction to produce a fluorescent or colorimetric signal.

-

Measurement: Measure the signal at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Enzyme Inhibition Assay Workflow Diagram

Caption: A generalized workflow for determining the inhibitory activity of a compound on an enzyme.

Cytotoxic Activity

Certain piperazin-2-one derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[5][6]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound (or derivative)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the cell culture medium. Include a vehicle control (medium with DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control and determine the IC₅₀ value.

Hypothetical Signaling Pathway

Based on the known activities of piperazine and piperazinone derivatives as inhibitors of key enzymes in neurological pathways, a hypothetical signaling pathway involving this compound can be proposed. This diagram illustrates a potential mechanism of action in the context of neuroprotection.

Hypothetical Neuroprotective Signaling Pathway Diagram

Caption: A diagram illustrating a hypothetical mechanism for the neuroprotective effects of a this compound derivative.

Safety Information

This compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and insights into its potential biological activities and relevant experimental methodologies. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

An In-depth Technical Guide to 1-Methylpiperazin-2-one

This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document details its fundamental chemical properties, provides experimental protocols for its synthesis, and presents key data in a structured format.

Core Molecular Information

This compound is a derivative of piperazine, featuring a methyl group at the 1-position and a carbonyl group at the 2-position of the ring. Its chemical identity is defined by the following properties:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | [1][2] |

| Molecular Weight | 114.15 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 59702-07-7 | [1][2] |

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below, offering a comparative overview of its physical and chemical characteristics.

| Parameter | Value | Notes |

| Exact Mass | 114.079312947 Da | Computed |

| Density | 1.037 g/cm³ | [2][3] |

| Boiling Point | 242.12 °C at 760 mmHg 104 °C at 4 mmHg | [2][3] |

| Flash Point | 100 °C | |

| Refractive Index | 1.461 | [2] |

| Physical Form | Liquid | |

| Appearance | Colorless to Yellow to Orange clear liquid |

Molecular Structure and Workflow

The following diagrams illustrate the molecular structure of this compound and a general workflow for its synthesis and analysis.

Caption: Molecular Structure of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

Experimental Protocols

Synthesis of this compound

A general laboratory-scale synthesis procedure for this compound is as follows[3]:

-

Dissolution: Dissolve piperazine in a 50% aqueous acetone solution containing sodium hydroxide.

-

Reaction: Stir the resulting solution at room temperature for approximately 3 hours.

-

Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.

-

Precipitation of Impurities: Add acetone to the residue to precipitate any insoluble impurities.

-

Filtration: Separate the insoluble material by filtration.

-

Final Purification: Remove the acetone from the filtrate by distillation under reduced pressure. The final residue is then distilled under reduced pressure to yield this compound.

It is important to note that alternative synthetic routes exist, including cascade double nucleophilic substitution methods, which may offer different efficiencies and scalability[4].

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) and amine (N-H) stretches.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the precise molecular structure and confirming the positions of the methyl group and other protons.[5]

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, which helps in confirming the molecular formula.[5]

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules. The piperazine scaffold is a common feature in many biologically active compounds, and modifications at the 1 and 2 positions can be explored to develop novel therapeutic agents.[6] The hydrochloride salt of this compound is also noted for its use in pharmaceutical research due to its solubility.[6]

References

- 1. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 59702-07-7-Molbase [molbase.com]

- 3. This compound CAS#: 59702-07-7 [m.chemicalbook.com]

- 4. Synthesis of Piperazin-2-ones - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 5. This compound(59702-07-7)FT-IR [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic and Structural Elucidation of 1-Methylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Properties

-

IUPAC Name: 1-methylpiperazin-2-one

-

Molecular Formula: C₅H₁₀N₂O[1]

-

Molecular Weight: 114.15 g/mol [1]

-

Exact Mass: 114.079312947 Da[1]

Spectroscopic Data

A comprehensive set of experimentally verified spectroscopic data for this compound is not available in the cited literature. However, predicted ¹H NMR data has been reported and is presented below. Researchers are advised to obtain experimental data for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Tentative Assignment |

| 3.52 | s | 2H | -CH₂- (C6) |

| 3.32 | t | 2H | -CH₂- (C5) |

| 3.09 | t | 2H | -CH₂- (C3) |

| 2.97 | s | 3H | N-CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. Data is predicted.

Note on ¹³C NMR, IR, and Mass Spectrometry Data: Explicit experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound were not found in the available search results. Typically, one would expect the following characteristic signals:

-

¹³C NMR: A carbonyl (C=O) signal in the range of 160-180 ppm, and several signals in the aliphatic region for the methyl and methylene carbons.

-

IR Spectroscopy: A strong absorption band for the amide C=O stretch, typically around 1650 cm⁻¹, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region.

-

Mass Spectrometry: A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (114.15 g/mol ).

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.

1. Synthesis of this compound

A general procedure for the synthesis of this compound has been described using piperazine as a starting material. In this process, piperazine is dissolved in a 50% aqueous acetone solution containing sodium hydroxide. The reaction mixture is stirred at room temperature for three hours. Following the reaction, the solvent is removed under reduced pressure. The resulting residue is treated with acetone to precipitate insoluble materials, which are then removed by filtration. After removing the acetone by distillation under reduced pressure, the final product, this compound, is obtained by distillation under reduced pressure, yielding a product with a boiling point of 104°C at 4 mmHg[2].

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of the purified this compound sample would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small quantity of a reference standard, like tetramethylsilane (TMS), may be added.

-

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences would be used for both one-dimensional and potentially two-dimensional NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The FT-IR spectrum would be recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the clean ATR crystal) is typically recorded and subtracted from the sample spectrum.

4. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for small molecules. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis and Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum shows the relative abundance of each ion.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: A flowchart illustrating the general process from chemical synthesis to structural elucidation using various spectroscopic techniques.

References

A Technical Guide to 1-Methylpiperazin-2-one: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in medicinal chemistry. The piperazin-2-one scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.[1] This document details the chemical properties, synthesis, and potential biological applications of this compound, offering valuable insights for its use in drug discovery and development.

Chemical Identity and Properties

This compound, confirmed by its IUPAC name, is a derivative of piperazine.[2] Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine | [2][3] |

| CAS Number | 59702-07-7 | [2][4] |

| Molecular Formula | C₅H₁₀N₂O | [2][4] |

| Molecular Weight | 114.15 g/mol | [2][4] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 242.1±33.0 °C (Predicted) | [4] |

| Density | 1.037±0.06 g/cm³ (Predicted) | [4] |

| pKa | 7.42±0.20 (Predicted) | [4] |

| SMILES | CN1CCNCC1=O | [2] |

| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [2] |

| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [2] |

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic chemistry methodologies. A general procedure using piperazine as a starting material has been reported.[4]

Experimental Protocol: Synthesis from Piperazine

This protocol outlines a general procedure for the synthesis of this compound.[4]

Materials:

-

Piperazine

-

Sodium hydroxide (NaOH)

-

50% aqueous acetone solution

-

Acetone

Procedure:

-

Dissolve piperazine in a 50% aqueous acetone solution (70 mL) containing sodium hydroxide (2.2 g).

-

Stir the resulting solution at room temperature for 3 hours.

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Add acetone to the residue to precipitate insoluble impurities.

-

Separate the insoluble material by filtration.

-

Remove the acetone from the filtrate by distillation under reduced pressure.

-

Distill the final residue under reduced pressure (boiling point of 104°C at 4 mmHg) to yield pure this compound.[4]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. While raw spectra are available through various databases, the expected analytical data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability |

| FT-IR | Spectrum available[5] |

| Mass Spectrometry (MS) | Spectrum available[5] |

| ¹H NMR | Spectrum available[5] |

| ¹³C NMR | Spectrum available[5] |

Biological Activity and Therapeutic Potential

While specific biological studies on this compound are not extensively detailed in publicly available literature, the broader class of piperazin-2-one derivatives has shown significant promise in medicinal chemistry.[1] Furthermore, the closely related N-methylpiperazine moiety is a key component in several FDA-approved drugs acting on the central nervous system (CNS).[6]

Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a key feature in compounds designed as potential anticancer agents.[1] A significant mechanism of action involves the inhibition of farnesyltransferase. This enzyme is critical for modifying Ras proteins, which are key components of a signaling pathway that is often hyperactivated in cancer. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1]

Relevance in Neuropharmacology

The N-methylpiperazine motif is a well-established pharmacophore in neuropharmacology. It is present in a variety of CNS-acting drugs, including antipsychotics like clozapine and trifluoperazine.[6] The nitrogen atoms in the piperazine ring can engage in various interactions with target enzymes, and the N-methyl group can influence properties like water solubility and target affinity.[6] This suggests that this compound could serve as a valuable scaffold for developing novel agents targeting the central nervous system.

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][7] |

| STOT, Single Exposure | H335: May cause respiratory irritation | [2][7] |

| Precautionary Statements | P261, P305+P351+P338 |

Conclusion

This compound is a versatile heterocyclic compound with a foundation in established synthetic protocols. While direct biological data is limited, its structural similarity to the broader class of biologically active piperazin-2-ones and the prevalence of the N-methylpiperazine moiety in pharmaceuticals highlight its potential as a valuable building block for drug discovery. Its role as a scaffold for developing novel anticancer and neuropharmacological agents warrants further investigation by researchers and scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 59702-07-7 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 59702-07-7 [m.chemicalbook.com]

- 5. This compound(59702-07-7)FT-IR [m.chemicalbook.com]

- 6. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors [mdpi.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

A Technical Guide to the Physical and Chemical Properties of 1-Methylpiperazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylpiperazin-2-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its role in relevant biological signaling pathways. All quantitative data are presented in structured tables for ease of reference and comparison. Methodologies for key experiments are detailed to ensure reproducibility. Furthermore, logical and experimental workflows, alongside key signaling pathways, are visualized using Graphviz diagrams to provide a clear and concise understanding of the underlying scientific principles.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H10N2O | [1][2][3] |

| Molecular Weight | 114.15 g/mol | [1][2][3] |

| CAS Number | 59702-07-7 | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Physical State | Liquid (at 20°C) | |

| Boiling Point | 104 °C at 4 mmHg | [3] |

| Density | 1.037 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 7.42 ± 0.20 (Predicted) | [3] |

| Flash Point | 100 °C | |

| Refractive Index | 1.461 |

Chemical Properties

This compound possesses a unique chemical structure that imparts it with valuable properties for chemical synthesis and drug design. The presence of both an amide and a tertiary amine within the piperazinone ring makes it a versatile building block.

Table 2: Chemical and Safety Information for this compound

| Property | Information | Reference |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3 | [2] |

| InChIKey | KJCIMSSFGUGTGA-UHFFFAOYSA-N | [2] |

| SMILES | CN1CCNCC1=O | [2] |

| Stability | Stable under normal conditions. Keep in a dark place, under an inert atmosphere at room temperature. Air sensitive. | [3] |

| Reactivity | Can react with strong oxidizing agents. | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

Solubility

Solubility data is crucial for designing and conducting experiments. While comprehensive tabulated data is scarce, this compound is noted to be soluble in water and various organic solvents. The hydrochloride salt of this compound exhibits excellent water solubility.

Further research is recommended to establish a detailed solubility profile in a wider range of solvents.

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Table 3: Predicted and Related Spectral Data

| Spectrum Type | Predicted/Related Data | Reference |

| ¹H NMR | Expected signals for the N-methyl group (singlet), and the three methylene groups on the piperazine ring (multiplets). | [4][5] |

| ¹³C NMR | Expected signals for the carbonyl carbon, the N-methyl carbon, and the three methylene carbons of the piperazine ring. | [6][7] |

| IR Spectroscopy | A strong absorption band characteristic of the C=O (amide) stretching vibration is expected around 1640-1680 cm⁻¹. C-N stretching and C-H stretching and bending vibrations would also be present. | [4][8][9][10] |

| Mass Spectrometry | The molecular ion peak [M]+ at m/z 114 would be expected, along with characteristic fragmentation patterns. | [8][11] |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported, starting from piperazine.[3]

Experimental Workflow: Synthesis of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve piperazine in a 50% aqueous acetone solution. To this solution, add 2.2 g of sodium hydroxide for every 70 mL of the aqueous acetone solution.

-

Reaction: Stir the resulting mixture at room temperature for a period of 3 hours.

-

Solvent Removal: Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Impurity Precipitation: To the residue, add acetone to precipitate any insoluble impurities.

-

Filtration: Separate the insoluble material by filtration.

-

Acetone Removal: Remove the acetone from the filtrate by distillation under reduced pressure.

-

Final Purification: Purify the resulting residue by distillation under reduced pressure to yield this compound (boiling point: 104°C at 4 mmHg). A reported yield for this procedure is 91%.[3]

Biological Activity and Signaling Pathways

Derivatives of piperazin-2-one have demonstrated significant potential in drug discovery, exhibiting a range of biological activities. Notably, they have been investigated for their anticancer properties.

Inhibition of the Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] Hyperactivation of this pathway is a common feature in many cancers. Certain piperazin-2-one derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation.

Signaling Pathway: Ras-Raf-MEK-ERK Cascade

Caption: The Ras-Raf-MEK-ERK signaling pathway and a potential point of inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer therapies aim to induce apoptosis in tumor cells. Piperazin-2-one derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Signaling Pathway: Intrinsic and Extrinsic Apoptosis Pathways

Caption: An overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties that make it a valuable intermediate in organic synthesis and medicinal chemistry. Its synthesis is achievable through a straightforward and high-yielding protocol. The broader class of piperazin-2-one derivatives has shown significant promise in the field of oncology by targeting key signaling pathways such as the Ras-Raf-MEK-ERK cascade and inducing apoptosis. Further research into the specific biological activities of this compound and the development of more detailed analytical data, including a comprehensive solubility profile and specific spectral characterizations, will undoubtedly contribute to its broader application in scientific research and drug development.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H10N2O | CID 4399042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 59702-07-7 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]

- 6. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Methylpiperazine(109-01-3) IR Spectrum [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Piperazine, 1-methyl- [webbook.nist.gov]

- 12. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Methylpiperazin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methylpiperazin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and an introduction to computational prediction methods. This document aims to equip researchers with the necessary information and methodologies to effectively work with this compound in various organic solvent systems.

Introduction

This compound is a cyclic lactam that serves as a versatile building block in organic synthesis. Its structural features, including a tertiary amine, an amide group, and a six-membered ring, influence its physicochemical properties, particularly its solubility. Understanding the solubility of this compound in different organic solvents is crucial for a variety of applications, including reaction medium selection, purification process design (such as crystallization), and formulation development in the pharmaceutical industry.

Currently, there is a notable absence of publicly available, quantitative data on the solubility of this compound in a broad range of common organic solvents. This guide addresses this gap by consolidating available qualitative information and providing detailed, practical guidance for researchers to determine these values experimentally.

Qualitative Solubility of this compound

| Solvent System | Solubility | Inference from Literature |

| Water | Soluble | The hydrochloride salt of this compound is reported to have excellent water solubility. Synthesis procedures involving aqueous solutions also suggest the solubility of the free base. |

| Acetone | Soluble | Acetone is used as a solvent in the synthesis of this compound and also to precipitate impurities during its purification, indicating the compound's solubility in this solvent. |

| Chloroform | Likely Soluble | The structurally similar compound, 1-methylpiperazine, is known to be soluble in chloroform. |

| Methanol | Likely Soluble | 1-Methylpiperazine, a related compound, is reported to be soluble in methanol. |

Note: The information in the table above is based on qualitative observations and inferences from related compounds. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocol for Determining Thermodynamic Solubility

The most common and reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This protocol outlines a general procedure for determining the solubility of a liquid solute like this compound in an organic solvent.[1][2][3][4][5]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated refractometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the selected organic solvent to several vials.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and undissolved solute remains.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking samples at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV, GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Experimental Solubility Determination

Experimental workflow for determining the thermodynamic solubility of this compound.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide useful estimations of solubility. These methods are particularly valuable in the early stages of research and development for solvent screening. Two common approaches are the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model and COSMO-RS (COnductor-like Screening MOdel for Real Solvents).[6][7][8][9][10][11][12][13]

-

UNIFAC: This is a group-contribution method that estimates activity coefficients based on the functional groups present in the solute and solvent molecules. The solubility can then be calculated from the activity coefficient and the physicochemical properties of the pure solute.[6][7][8][9][11]

-

COSMO-RS: This method uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor. These interaction energies are then used in a statistical thermodynamics model to predict various thermodynamic properties, including solubility. COSMO-RS is generally considered to be more accurate than group-contribution methods for complex molecules.[10][12][13]

It is important to note that these are predictive models, and their accuracy can vary depending on the system. The results should be used as estimations and, whenever possible, validated by experimental data.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.ul.ie [pure.ul.ie]

- 9. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scm.com [scm.com]

- 11. researchgate.net [researchgate.net]

- 12. approcess.com [approcess.com]

- 13. scispace.com [scispace.com]

Stability and Storage of 1-Methylpiperazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Methylpiperazin-2-one (CAS No: 59702-07-7). The information is compiled from publicly available safety data sheets and chemical supplier information. This document is intended to serve as a valuable resource for professionals handling this compound in research and development settings.

Chemical Stability Profile

This compound is a cyclic lactam that is generally stable under standard ambient conditions, such as room temperature.[1] However, it possesses sensitivities to certain environmental factors that are critical to consider for maintaining its chemical integrity. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3][4] It is also reported to be sensitive to light and air.[2][5]

Several chemical incompatibilities have been noted. Contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides should be avoided as they may lead to decomposition.[2][3][4][5] Exposure to moisture can also compromise the stability of the compound.[1][2][3][4] In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be formed.[2][3][4][5]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, specific storage conditions should be strictly adhered to. The following table summarizes the recommended conditions based on available data.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[3][5][6] Specific recommendations include 0-8 °C[7] or below 15°C in a dark place.[8] | To minimize thermal degradation. |

| Atmosphere | Store under an inert gas.[5][8] | To prevent oxidation and degradation from atmospheric components. |

| Container | Keep container tightly closed.[1][2][3][5][6] | To prevent moisture ingress and contamination. |

| Environment | Store in a dry and well-ventilated place.[1][2][3][5][6] | To mitigate the effects of humidity and ensure a safe storage environment. |

| Light Exposure | Protect from light.[2][5] | To prevent photolytic degradation. |

| Ignition Sources | Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5][6] | The compound is a flammable liquid and vapor.[1] |

Hypothetical Degradation Pathway

General Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[2][9] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Analytical Method: A stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector, should be developed and validated to separate the parent compound from any potential degradation products.[1][10]

Stress Conditions:

-

Acid Hydrolysis:

-

Dissolve this compound in a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl).

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a specified period.

-

Withdraw samples at various time points, neutralize with a suitable base (e.g., 0.1 N NaOH), and analyze by the stability-indicating method.

-

-

Base Hydrolysis:

-

Dissolve this compound in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH).

-

Incubate the solution at room temperature or a slightly elevated temperature for a specified period.

-

Withdraw samples at various time points, neutralize with a suitable acid (e.g., 0.1 N HCl), and analyze.

-

-

Oxidative Degradation:

-

Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature, protected from light, for a specified period.

-

Withdraw samples at various time points and analyze.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 70 °C) for an extended period.

-

Periodically withdraw samples, dissolve them in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to a combination of visible and UV light in a photostability chamber.

-

Maintain a control sample in the dark.

-

Analyze the samples at appropriate time intervals.

-

The extent of degradation should be targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[9]

Workflow for Stability Assessment

The following diagram illustrates a logical workflow for the stability assessment of a chemical compound like this compound.

Disclaimer: This guide is based on currently available public information. It is highly recommended to perform in-house stability studies to establish specific shelf-life and storage conditions for this compound based on its intended use and formulation. The degradation pathway presented is theoretical and has not been experimentally confirmed.

References

- 1. (R)-3-Methylpiperazin-2-one|CAS 922178-61-8 [benchchem.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. CN102304102B - Preparation method of 1-methyl piperazine - Google Patents [patents.google.com]

- 4. US3948900A - Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine as co-products - Google Patents [patents.google.com]

- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. biopharminternational.com [biopharminternational.com]

- 10. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 1-Methylpiperazin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-methylpiperazin-2-one scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

Quantitative Biological Activity

The biological activities of this compound and related derivatives have been evaluated against various targets, including cancer cell lines and enzymes. The following tables summarize the available quantitative data, providing a comparative analysis of their potency.

Table 1: Anticancer Activity of Piperazine and Piperazin-2-one Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| A-11 | 4-(3-(4-methylpiperazin-1-yl)propoxy)-N-(3-methoxyphenyl)benzamide | A-549 (Lung) | 5.71 | [1] |

| HCT-116 (Colon) | 4.26 | [1] | ||

| MIAPaCa-2 (Pancreatic) | 31.36 | [1] | ||

| Gefitinib (Standard) | - | A-549 (Lung) | 16.56 | [1] |

| HCT-116 (Colon) | 10.51 | [1] | ||

| MIAPaCa-2 (Pancreatic) | 49.50 | [1] | ||

| Compound 3 | N-methylpiperazine derivative of Vindoline | HeLa (Cervical) | 9.36 | [2] |

| Compound 4 | Dimer of N-methylpiperazine derivative of Vindoline | SiHa (Cervical) | 2.85 | [2] |

| Various | 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl) piperazine derivatives | MCF7, BT20, T47D, CAMA-1 (Breast) | 0.31–120.52 | [3] |

| Various | 4-piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 (Breast) | 10.34–66.78 | [3] |

| Various | Thiouracil amide derivatives with a piperazine ring | MCF7 (Breast) | 18.23–100 | [3] |

Table 2: Enzyme Inhibitory Activity of N-methyl-piperazine Derivatives

| Compound ID | Derivative Class | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 2k | N-methyl-piperazine chalcone | MAO-B | 0.71 | 0.21 | Reversible Competitive | [4] |

| AChE | 8.10 | 1.44 | Mixed | [4] | ||

| 2n | N-methyl-piperazine chalcone | MAO-B | 1.11 | 0.28 | Reversible Competitive | [4] |

| AChE | 4.32 | 0.82 | Mixed | [4] | ||

| 2o | N-methyl-piperazine chalcone | MAO-B | 1.19 - 3.87 | - | - | [4] |

| AChE | 1.19 - 3.87 | - | - | [4] | ||

| BChE | 1.19 - 3.87 | - | - | [4] | ||

| 3e | Piperazine derivative | MAO-A | 0.057 ± 0.002 | - | - | [5] |

| 3d | Piperazine derivative | MAO-A | 0.078 ± 0.003 | - | - | [5] |

| 3c | Piperazine derivative | MAO-A | 0.112 ± 0.005 | - | - | [5] |

| 4a | Piperazine derivative | AChE | 0.91 ± 0.045 | - | - | [5] |

| 4b | Piperazine derivative | AChE | 5.5 ± 0.21 | - | - | [5] |

| 4c | Piperazine derivative | AChE | 6.3 ± 0.29 | - | - | [5] |

| Moclobemide (Standard) | - | MAO-A | 6.061 ± 0.262 | - | - | [5] |

| Clorgiline (Standard) | - | MAO-A | 0.062 ± 0.002 | - | - | [5] |

| Donepezil (Standard) | - | AChE | 0.14 ± 0.03 | - | - | [5] |

Key Signaling Pathways and Mechanisms of Action

A significant mechanism of action for some piperazin-2-one derivatives is the inhibition of farnesyltransferase, an enzyme critical for the post-translational modification of Ras proteins.[5] By inhibiting this enzyme, these derivatives can disrupt the Ras signaling pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and the induction of apoptosis.[5] The Ras-Raf-MEK-ERK pathway is a key downstream cascade affected by farnesyltransferase inhibition.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

The Piperazin-2-one Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazin-2-one scaffold, a six-membered heterocyclic ring, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of piperazin-2-one compounds, detailing their synthesis, key developmental milestones, and burgeoning applications. This document summarizes the synthetic evolution of the piperazin-2-one core, presents quantitative biological activity data in structured tables, and provides detailed experimental protocols for both synthesis and key biological assays. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of their mechanisms of action.

Discovery and History

The genesis of piperazin-2-one chemistry can be traced back to early explorations of cyclic diamides. The fundamental synthesis of the piperazin-2-one core involves the cyclization of ethylenediamine with a two-carbon unit, typically derived from compounds like ethyl chloroacetate. While a singular "discovery" paper is not readily identifiable, early literature from the mid-20th century describes the formation of such cyclic amides.

A notable early contribution to the field was made in 1967 by V. G. Granik and R. G. Glushkov, who investigated the use of piperazin-2-one as a versatile intermediate for the synthesis of more complex condensed heterocyclic compounds. This work highlighted the synthetic utility of the piperazin-2-one scaffold and paved the way for its broader application in medicinal chemistry.

Over the subsequent decades, the piperazin-2-one moiety has been incorporated into a multitude of drug candidates, valued for its favorable physicochemical properties and its ability to serve as a rigid scaffold for presenting pharmacophoric groups in a defined spatial orientation. Its presence in molecules targeting a wide range of diseases is a testament to its enduring importance in drug discovery.

Synthetic Methodologies

The synthesis of the piperazin-2-one core and its derivatives has evolved significantly, with numerous methods developed to afford a wide range of substitution patterns.

Fundamental Synthesis of the Piperazin-2-one Core

The classical and most direct approach to the unsubstituted piperazin-2-one ring involves the condensation of ethylenediamine with an ester of a haloacetic acid, such as ethyl chloroacetate.

Experimental Protocol: Synthesis of Piperazin-2-one

-

Materials: Ethylenediamine, Ethyl chloroacetate, Sodium ethoxide, Ethanol.

-

Procedure:

-

A solution of ethylenediamine in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

The solution is cooled in an ice bath, and a solution of ethyl chloroacetate in absolute ethanol is added dropwise with constant stirring.

-

After the addition is complete, a solution of sodium ethoxide in ethanol is added portion-wise.

-

The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials and byproducts.

-

The crude product is then purified by recrystallization or column chromatography to yield pure piperazin-2-one.

-

Modern Synthetic Approaches to Substituted Piperazin-2-ones

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of substituted piperazin-2-ones, enabling greater control over stereochemistry and molecular diversity.

Experimental Protocol: Cascade Double Nucleophilic Substitution for the Synthesis of Substituted Piperazin-2-ones

This modern approach allows for the one-pot synthesis of diverse piperazin-2-ones from readily available starting materials.

-

Materials: Chloro allenylamide, primary amine, aryl iodide, Pd(PPh₃)₄, Cs₂CO₃, AgNO₃, Acetonitrile (CH₃CN).

-

Procedure:

-

To a solution of chloro allenylamide (0.1 mmol) in CH₃CN (5 mL) in a sealed tube, add the primary amine (0.3 mmol), aryl iodide (0.12 mmol), Pd(PPh₃)₄ (0.01 mmol), Cs₂CO₃ (0.3 mmol), and AgNO₃ (0.05 mmol).

-

The reaction vessel is sealed and heated to 85-90 °C for 16 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the desired substituted piperazin-2-one.

-

Biological Activities and Therapeutic Potential

The piperazin-2-one scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity

Piperazin-2-one derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways that are dysregulated in cancer.

One of the primary mechanisms of action is the inhibition of farnesyltransferase, which disrupts the Ras signaling cascade (Ras-Raf-MEK-ERK pathway), a critical regulator of cell proliferation and survival.[1] Additionally, some piperazin-2-one derivatives have been shown to inhibit other critical cancer-related pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL signaling pathways.

Furthermore, these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is often characterized by the activation of caspases, such as caspase-8, caspase-9, and the executioner caspases-3/7.[1]

Table 1: Anticancer Activity of Selected Piperazin-2-one Derivatives (IC₅₀ values in µM)

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| PCC | SNU-475 (Human Liver Cancer) | 6.98 ± 0.11 | [2] |

| PCC | SNU-423 (Human Liver Cancer) | 7.76 ± 0.45 | [2] |

| Vindoline-Piperazine Conjugate 23 | MDA-MB-468 (Breast Cancer) | 1.00 | [3] |

| Vindoline-Piperazine Conjugate 25 | HOP-92 (Non-small cell lung) | 1.35 | [3] |

| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | HUH7 (Hepatocellular Carcinoma) | < 50 | [4] |

| 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | DAOY (Medulloblastoma) | < 50 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Materials: 96-well plates, cancer cell lines, culture medium, piperazin-2-one derivatives, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the piperazin-2-one derivatives in the culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the supernatant and add 100-150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value from the dose-response curve.

-

Antimicrobial Activity

Derivatives of the piperazin-2-one scaffold have shown promising activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action can vary, with some compounds targeting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antimicrobial Activity of Selected Piperazin-2-one Derivatives (MIC values in µg/mL)

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chalcone-piperazine derivative | Staphylococcus aureus | 2.22 | [5] |

| Chalcone-piperazine derivative | Escherichia coli | > 2.22 | [5] |

| Chalcone-piperazine derivative | Candida albicans | 2.22 | [5] |

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone | Gram-positive bacteria | 1-5 | [5] |

| Piperazine-thiadiazole derivative 4 | Staphylococcus aureus | 16 | [6] |

| Piperazine-thiadiazole derivative 6c | Escherichia coli | 8 | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial/fungal strains, piperazin-2-one derivatives, standard antibiotics/antifungals, DMSO.

-

Procedure:

-

Prepare a stock solution of the piperazin-2-one derivatives in DMSO.

-

In a 96-well plate, perform two-fold serial dilutions of the compounds in MHB.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Neuroprotective Activity

Recent studies have highlighted the potential of piperazin-2-one derivatives in the treatment of neurodegenerative diseases. One identified mechanism of action involves the interaction of these compounds with the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that plays a crucial role in cellular stress responses and neuronal survival.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 1-Methylpiperazin-2-one: Synonyms, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperazin-2-one is a heterocyclic organic compound belonging to the piperazinone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, including its various synonyms and alternative names, physicochemical properties, detailed synthetic protocols, and its relevance in pharmaceutical research.

Synonyms and Alternative Names

This compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

| Synonym | Source/Database |

| 1-Methyl-2-piperazinone | Chemical Supplier Catalogs, PubChem[1] |

| N-Methylpiperazin-2-one | IUPAC Nomenclature |

| 4-Methyl-2-piperazinone | Chemical Supplier Catalogs |

| 1-Methyl-2-oxopiperazine | PubChem[1] |

| N-Methyl-2-piperazinone | Chemical Supplier Catalogs |

| 4-methyl-3-oxo-piperazine | PubChem[1] |

| 1-methylpiperazinone | PubChem[1] |

| N-methyl piperazone | PubChem[1] |

| methylpiperazin-2-one | PubChem[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 59702-07-7 | [1] |

| Molecular Formula | C₅H₁₀N₂O | [1] |

| Molecular Weight | 114.15 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 242.1±33.0 °C (Predicted) | [2] |

| Density | 1.037±0.06 g/cm³ (Predicted) | [2] |

| pKa | 7.42±0.20 (Predicted) | [2] |

| Storage Temperature | Room temperature, in an inert atmosphere and kept in the dark. | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below. This should be considered a general framework, and optimization of reaction conditions would be necessary.

General Synthetic Workflow

Caption: A potential synthetic pathway to this compound.

Detailed Hypothetical Experimental Protocol

Materials:

-

N-methylethylenediamine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Acylation: To a solution of N-methylethylenediamine (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM, cooled to 0 °C in an ice bath, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

-

Work-up: The reaction is quenched by the slow addition of saturated sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, N-(2-(methylamino)ethyl)-2-chloroacetamide.

-

Cyclization: The crude intermediate is dissolved in a suitable solvent such as ethanol or DMF. A base, for instance, sodium hydride or potassium carbonate, is added portion-wise at room temperature.

-

The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.

-

Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography to afford this compound.

Note: This is a generalized protocol and requires optimization and safety assessment before implementation.

Spectroscopic Data

Expected ¹H NMR Spectral Data (in CDCl₃):

-

A singlet for the N-methyl protons (CH₃) around δ 2.3-2.5 ppm.

-

Multiplets for the four methylene protons (CH₂) of the piperazinone ring, likely in the range of δ 2.5-3.5 ppm.

Expected ¹³C NMR Spectral Data (in CDCl₃):

-

A signal for the carbonyl carbon (C=O) around δ 165-175 ppm.

-

Signals for the methylene carbons of the piperazinone ring in the range of δ 40-60 ppm.

-

A signal for the N-methyl carbon (CH₃) around δ 45-50 ppm.

Expected IR Spectral Data:

-

A strong absorption band for the amide carbonyl (C=O) stretching vibration around 1650 cm⁻¹.

-

C-H stretching vibrations for the methyl and methylene groups in the region of 2800-3000 cm⁻¹.

-

C-N stretching vibrations.

Expected Mass Spectrometry Data:

-

The molecular ion peak (M⁺) at m/z = 114.

Applications in Drug Development and Research

The piperazinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Derivatives of piperazine and piperazinone have been investigated for a wide range of therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity at various CNS targets, such as dopamine, serotonin, and adrenergic receptors.[6] This makes them attractive candidates for the development of antipsychotic, antidepressant, and anxiolytic drugs.

-